

Application Notes and Protocols for Testing UCB7362 Efficacy

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Compound of Interest

Compound Name: (2R,4R)-UCB7362

Cat. No.: B15560635

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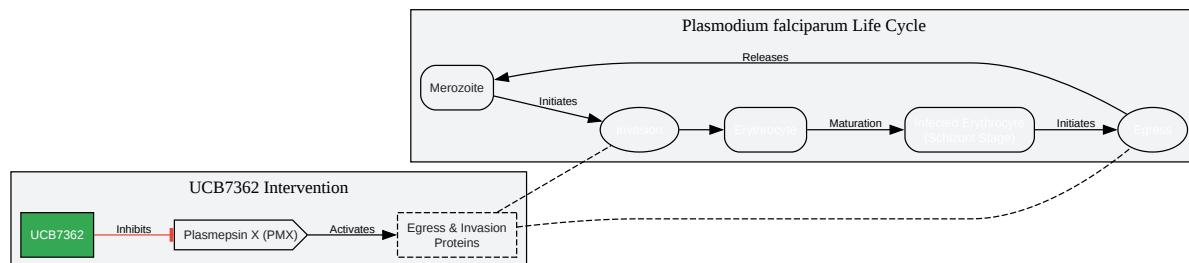
For Researchers, Scientists, and Drug Development Professionals

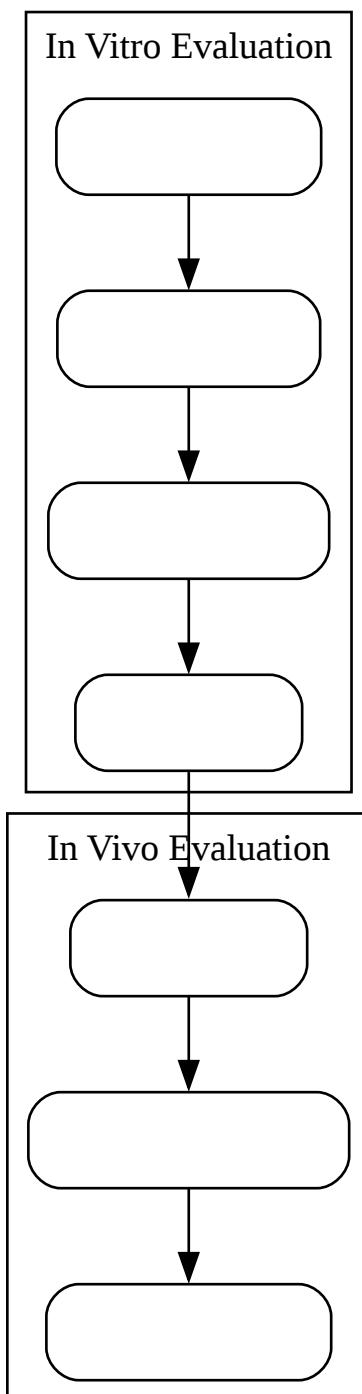
Introduction

UCB7362 is an orally active inhibitor of Plasmepsin X (PMX), an essential aspartyl protease of the malaria parasite *Plasmodium falciparum*.^[1] PMX plays a critical role in the parasite's life cycle, specifically in the egress of merozoites from infected erythrocytes and the subsequent invasion of new red blood cells.^{[1][2][3][4]} By targeting PMX, UCB7362 disrupts the parasite life cycle, making it a promising multistage antimalarial drug candidate. These application notes provide a comprehensive guide for the preclinical evaluation of UCB7362, detailing experimental protocols to assess its efficacy from *in vitro* biochemical assays to *in vivo* animal models.

Mechanism of Action and Signaling Pathway

UCB7362 functions by binding to and inhibiting the enzymatic activity of Plasmepsin X. PMX is a key enzyme that processes essential proteins required for the breakdown of the parasitophorous vacuole and the host erythrocyte membrane, facilitating the release of newly formed merozoites. Inhibition of PMX leads to a failure of parasite egress, trapping the merozoites within the host cell and preventing the propagation of the infection.



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